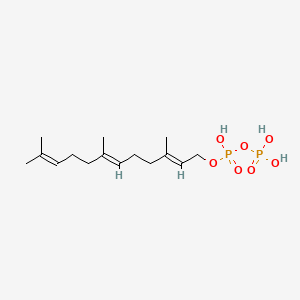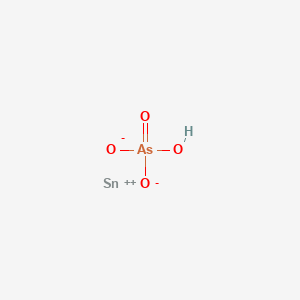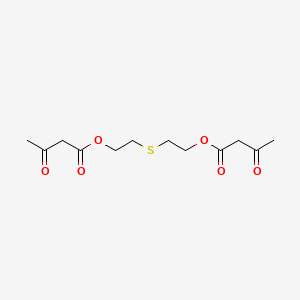
1,4-Piperazinediethanesulfonic acid, disodium salt
説明
1,4-Piperazinediethanesulfonic acid, disodium salt, also known as PIPES disodium salt, is a zwitterionic buffer . It is part of the ethanesulfonic acid buffer series and is used in cell culture and tissue fixation for electron microscopy and other biological applications . It is considered to be non-toxic and metabolically inert .
Molecular Structure Analysis
The empirical formula of 1,4-Piperazinediethanesulfonic acid, disodium salt is C8H16N2Na2O6S2 . Its molecular weight is 346.33 . The SMILES string representation is [Na+].[Na+].[O-]S(=O)(=O)CCN1CCN(CC1)CCS([O-])(=O)=O .Physical And Chemical Properties Analysis
PIPES disodium salt is a crystalline powder . It has a useful pH range of 6.1-7.5 and a pKa (25°C) of 6.8 . It is soluble in water at 0.5 g/mL, forming a clear, colorless solution .科学的研究の応用
Cell Culture Media Buffering
PIPES disodium salt is widely used as a buffering agent in cell culture media. It helps maintain the pH within the optimal range for cell growth and survival, which is crucial for the reproducibility of biological experiments . Its buffering range is particularly effective between pH 6.1 to 7.5, close to physiological pH, making it suitable for mammalian cell cultures .
Diagnostic Assay Manufacturing
In the production of diagnostic assays, PIPES disodium salt serves as a stable buffer that does not interfere with the assay’s reactivity. It is used to create environments where the diagnostic enzymes or antibodies retain their activity and provide accurate results .
Electron Microscopy Tissue Fixation
For electron microscopy, tissue fixation is essential to preserve the fine cellular structures. PIPES disodium salt is used in fixation solutions to maintain the tissue’s pH and osmolarity, which is critical for preserving morphological integrity during the imaging process .
Protein Purification
PIPES disodium salt is utilized in protein purification protocols as it provides a stable ionic environment that can enhance the solubility of proteins and prevent denaturation during the purification steps .
Chromatography
In chromatographic applications, PIPES disodium salt is used to buffer mobile phases, ensuring that the pH remains constant throughout the separation process. This is vital for the resolution and reproducibility of chromatographic techniques .
Cosmetics Stability Testing
PIPES disodium salt finds application in the cosmetics industry for stability testing. It helps maintain the pH of cosmetic products during stress tests, ensuring that the product’s efficacy and shelf-life are accurately determined .
Fluorescence Microscopy
As a buffer in fluorescence microscopy, PIPES disodium salt helps maintain the pH of the sample, preventing photobleaching and ensuring that the fluorescent dyes used in the process retain their brightness and specificity .
Environmental Studies
In environmental research, PIPES disodium salt is used in studies involving pH-sensitive processes. It is particularly useful in experiments that require a tightly controlled pH environment to study the effects of acidity or alkalinity on biological systems .
作用機序
特性
IUPAC Name |
disodium;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O6S2.2Na/c11-17(12,13)7-5-9-1-2-10(4-3-9)6-8-18(14,15)16;;/h1-8H2,(H,11,12,13)(H,14,15,16);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHSTJRPSVFLMT-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCS(=O)(=O)[O-])CCS(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2Na2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1072844 | |
| Record name | 1,4-Piperazinediethanesulfonic acid, disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1072844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | PIPES disodium salt | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16116 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
76836-02-7 | |
| Record name | PIPES disodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076836027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Piperazinediethanesulfonic acid, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Piperazinediethanesulfonic acid, disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1072844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium piperazine-1,4-diethanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.400 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPES DISODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O25162TU3U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1,4-Piperazinediethanesulfonic acid, disodium salt suitable for forward osmosis applications?
A1: [] 1,4-Piperazinediethanesulfonic acid, disodium salt (P-2SO3-2Na), exhibits a unique combination of structural features that makes it a promising draw solute for forward osmosis (FO) desalination. Its three-dimensional configuration, coupled with abundant ionic groups, contributes to high water flux. [] This is further supported by experimental data showing P-2SO3-2Na at a 1.0 M concentration achieving a water flux of 76.4 LMH against deionized water. [] Additionally, it demonstrates negligible reverse solute diffusion, a crucial factor for efficient FO processes. [] These properties position P-2SO3-2Na as a potential alternative to existing draw solutes for desalination technologies.
Q2: Can 1,4-Piperazinediethanesulfonic acid, disodium salt be used as a tracer in environmental studies, and if so, why?
A2: [] Yes, 1,4-Piperazinediethanesulfonic acid, disodium salt (PIPES) has been successfully employed as a conservative tracer in studies investigating solute transport through fractured geological formations. [] Its conservative nature stems from its chemical stability and resistance to degradation within specific environmental conditions. [] This allows researchers to accurately track the movement of water and study flow paths within complex geological systems.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-N,9-N-bis(3-butan-2-yl-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-10-propan-2-yl-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl)-4,6-dimethyl-2,3-dioxo-10H-phenoxazine-1,9-dicarboxamide](/img/structure/B1211786.png)









![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [hydroxy(phosphonooxy)phosphinothioyl] hydrogen phosphate](/img/structure/B1211803.png)
